molecular formula C28H29FN2O4 B1665069 Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)- CAS No. 920289-29-8

Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-

Cat. No. B1665069
M. Wt: 476.5 g/mol
InChI Key: JWQMTWCFNZSLNR-DEOSSOPVSA-N
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Description

The compound appears to be a pentanoic acid derivative with several functional groups attached, including a biphenyl group, a carbonyl group, and two amino groups. One of the amino groups is attached to a 2-(4-fluorophenyl)-1,1-dimethylethyl group. The (4S)- in the name indicates that the compound has a specific stereochemistry at the 4th carbon atom.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the availability of starting materials.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a specified stereochemistry. The biphenyl group could potentially introduce some rigidity into the molecule, and the various functional groups would likely have significant effects on the compound’s chemical properties.



Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the amino groups could participate in reactions such as amide bond formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar functional groups like the carbonyl and amino groups could make the compound more soluble in polar solvents.


Scientific Research Applications

Biochemical Research

Pentanoic acid derivatives have been utilized in biochemical studies. For instance, 4-Hydroxypentanoic acid alanine thioether was synthesized and characterized, providing insights into the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid. This research highlighted the utility of such compounds in understanding enzyme modifications and interactions (Chalkley & Bloxham, 1976).

Medicinal Chemistry

Pentanoic acid derivatives have been explored in the context of medicinal chemistry. A study on S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, for example, provided insights into its potential as a prodrug for inhibitors of nitric oxide synthase activity. This research is significant for developing therapeutic agents targeting hypoxic solid tumors (Ulhaq et al., 1997).

Coordination Chemistry

In the field of coordination chemistry, pentanoic acid derivatives have been used to study the synthesis and structure of W(CO)5 complexes. Such research contributes to developing IR-detectable metal–carbonyl tracers for amino functions, advancing analytical techniques in chemistry (Kowalski et al., 2009).

Amino Acid Synthesis

Pentanoic acid derivatives have played a role in the synthesis and resolution of amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. This research is crucial for understanding the biochemical pathways and synthesis of complex organic molecules (Shimohigashi et al., 1976).

Enzyme Inhibition Studies

They have also been used in enzyme inhibition studies, as seen in the irreversible inhibition of rat and mouse brain 4-aminobutyric acid-alpha-ketoglutarate transaminase by 5-fluoro-4-oxo-pentanoic acid. Such studies are pivotal in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes (Lippert et al., 1982).

Organic Synthesis

In organic synthesis, pentanoic acid derivatives are instrumental in creating novel compounds. For example, the synthesis of pyrrolo[1,2-b]pyridazine derivatives from specific pentanoic acid phenylamides illustrates their utility in organic chemistry, aiding in the development of new molecular structures (Sagyam et al., 2009).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential uses, investigating its chemical reactivity, or studying its behavior in biological systems.


properties

IUPAC Name

(4S)-5-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]-5-oxo-4-[(4-phenylbenzoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O4/c1-28(2,18-19-8-14-23(29)15-9-19)31-27(35)24(16-17-25(32)33)30-26(34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-15,24H,16-18H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMTWCFNZSLNR-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)NC(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)F)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-

CAS RN

920289-29-8
Record name AGG-523
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920289298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGG-523
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AGG-523
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO23I2827Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-
Reactant of Route 2
Reactant of Route 2
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-
Reactant of Route 3
Reactant of Route 3
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-
Reactant of Route 4
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-
Reactant of Route 5
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-
Reactant of Route 6
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-

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